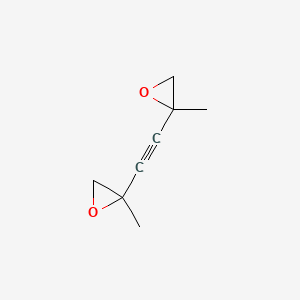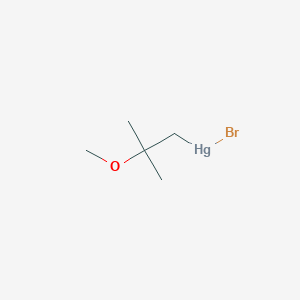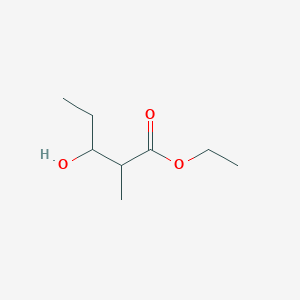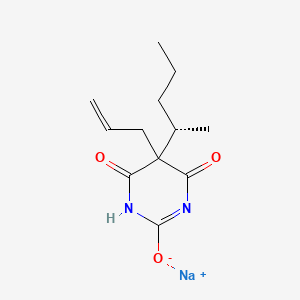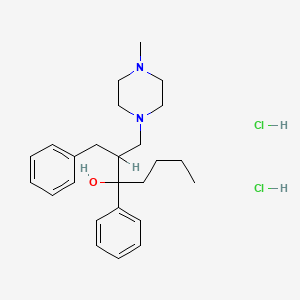![molecular formula C22H34O3 B14653093 6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-71-1](/img/structure/B14653093.png)
6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a long aliphatic chain with multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aliphatic Chain: The aliphatic chain with the ethoxy, ethyl, and methyl groups can be introduced through a series of substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.
Final Coupling: The final step involves coupling the benzofuran ring with the aliphatic chain, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(7-Methoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran
- 6-[(7-Ethoxy-3-methyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran
Uniqueness
What sets 6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran apart from similar compounds is its specific combination of substituents, which can confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
51079-71-1 |
|---|---|
Fórmula molecular |
C22H34O3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
6-(7-ethoxy-3-ethyl-7-methylnon-2-enoxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C22H34O3/c1-5-18(9-8-14-22(4,6-2)25-7-3)12-15-23-20-11-10-19-13-16-24-21(19)17-20/h10-12,17H,5-9,13-16H2,1-4H3 |
Clave InChI |
BHHNGNDQZLCPMN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCOC1=CC2=C(CCO2)C=C1)CCCC(C)(CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


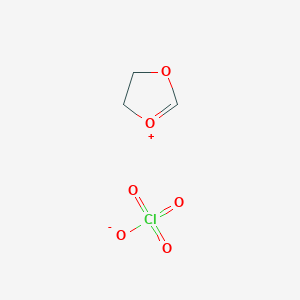
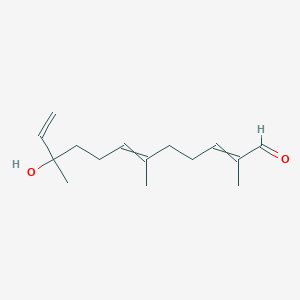
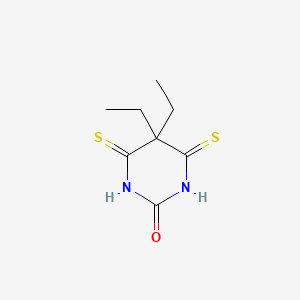


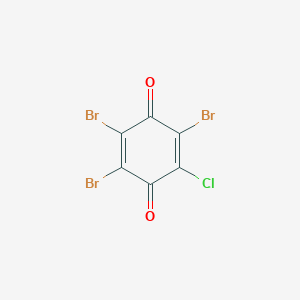
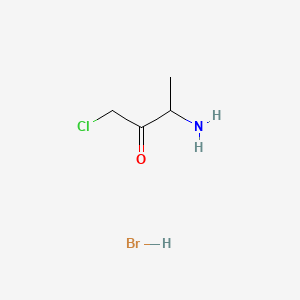
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
